An In-depth Technical Guide to the Physicochemical Properties of N-Methylbenzamidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Methylbenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery is built. This guide delves into the core physicochemical characteristics of N-Methylbenzamidine hydrochloride, a molecule of interest due to its structural relation to known biologically active compounds. It is important to note that while extensive data exists for the parent compound, benzamidine, and the related N-methylbenzamide, specific experimental data for N-Methylbenzamidine hydrochloride is not extensively documented in publicly available literature.
Therefore, this document serves a dual purpose: to collate and present the known information on structurally similar compounds and to provide a comprehensive framework of field-proven, self-validating experimental protocols for the precise determination of N-Methylbenzamidine hydrochloride's properties. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the causal reasoning behind experimental design, empowering researchers to generate robust and reliable data for this and other novel compounds.
Molecular Identity and Structural Considerations
N-Methylbenzamidine hydrochloride is the hydrochloride salt of N-methylbenzamidine. The core structure consists of a benzamidine moiety with a methyl group substituting one of the amino hydrogens. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
Chemical Structure
Caption: 2D structure of N-Methylbenzamidine hydrochloride.
Predicted Physicochemical Properties
In the absence of direct experimental data, we can estimate the physicochemical properties of N-Methylbenzamidine hydrochloride based on the known values of N-Methylbenzamide and Benzamidine hydrochloride.
| Property | N-Methylbenzamide | Benzamidine hydrochloride | Predicted N-Methylbenzamidine hydrochloride | Rationale for Prediction |
| Molecular Formula | C₈H₉NO | C₇H₉ClN₂ | C₈H₁₁ClN₂ | Based on the addition of a methyl group to benzamidine and formation of the hydrochloride salt. |
| Molecular Weight | 135.16 g/mol | 156.61 g/mol [1] | ~170.64 g/mol | Calculated from the predicted molecular formula. |
| Melting Point (°C) | 76-78[2] | 86-88[3] | Likely in the range of 80-100 | The introduction of a methyl group may slightly alter the crystal lattice energy compared to benzamidine hydrochloride. The salt form generally has a higher melting point than the free base. |
| Boiling Point (°C) | 167 (at 11 mmHg)[2] | Not available | Not readily predictable | Amidine salts typically decompose at high temperatures rather than boil. |
| Aqueous Solubility | Insoluble[4] | Soluble[3] | Expected to be soluble | The hydrochloride salt form significantly increases aqueous solubility compared to the free base or the corresponding amide. |
| pKa | ~15 (predicted for the amide N-H)[4] | ~11.6 (for the amidinium ion) | Expected to be in the range of 10-12 | The pKa of amidines is primarily determined by the resonance stabilization of the protonated amidinium ion. The methyl group is not expected to drastically alter the basicity compared to the parent benzamidine.[3][5] |
Synthesis and Purification
A plausible synthetic route to N-Methylbenzamidine hydrochloride can be adapted from established methods for amidine synthesis. A common and effective approach involves the conversion of the corresponding amide to an imidoyl chloride, followed by reaction with an amine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-Methylbenzamidine hydrochloride.
Step-by-Step Synthetic Protocol
Expertise & Experience: This protocol is designed for robustness, with each step including in-process controls to ensure the reaction is proceeding as expected before moving to the subsequent step. The choice of reagents and solvents is based on achieving high yields and simplifying purification.
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Formation of the Imidoyl Chloride:
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To a solution of N-Methylbenzamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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In-process control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Upon completion, the solvent is removed under reduced pressure to yield the crude imidoyl chloride, which is typically used in the next step without further purification.
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-
Formation of N-Methylbenzamidine (Free Base):
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Dissolve the crude imidoyl chloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
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Bubble anhydrous ammonia gas through the solution at 0 °C, or add a solution of ammonia in methanol, until the reaction is complete.
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In-process control: Monitor by TLC or HPLC for the disappearance of the imidoyl chloride.
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Filter the reaction mixture to remove the ammonium chloride byproduct.
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Concentrate the filtrate under reduced pressure to obtain the crude N-Methylbenzamidine free base.
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-
Formation of the Hydrochloride Salt and Purification:
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Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring.
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The N-Methylbenzamidine hydrochloride will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
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Experimental Determination of Physicochemical Properties
The following protocols are designed as self-validating systems, incorporating calibration and control measures to ensure the accuracy and reliability of the generated data.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.
Protocol:
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Calibrate a digital melting point apparatus using certified standards (e.g., caffeine, vanillin).
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Place a small amount of the dried, crystalline N-Methylbenzamidine hydrochloride into a capillary tube.
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Place the capillary tube in the melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.
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Perform the measurement in triplicate to ensure reproducibility.
Solubility Determination (Shake-Flask Method)
Causality: Solubility is a crucial parameter for drug development, influencing bioavailability and formulation strategies. The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]
Protocol:
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Prepare saturated solutions of N-Methylbenzamidine hydrochloride in various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, DMSO).
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Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, allow the vials to stand to let the undissolved solid settle.
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Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
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Quantify the concentration of N-Methylbenzamidine hydrochloride in the filtrate using a validated analytical method, such as HPLC-UV.
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Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
pKa Determination (Potentiometric Titration)
Causality: The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. For an amidine, the pKa refers to the equilibrium of the protonated amidinium ion.[6]
Protocol:
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Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.
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Accurately weigh a sample of N-Methylbenzamidine hydrochloride and dissolve it in a known volume of deionized water.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, where half of the amidinium ions have been neutralized.
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Specialized software can be used to determine the pKa from the titration curve with high accuracy.
Stability Assessment (Forced Degradation Studies)
Causality: Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. Forced degradation studies under various stress conditions are a key component of this assessment, as mandated by regulatory guidelines.[7][8]
Protocol:
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Prepare solutions of N-Methylbenzamidine hydrochloride in appropriate solvents.
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Subject the solutions to a range of stress conditions as per ICH guidelines:
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Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic hydrolysis: 0.1 M NaOH at room temperature.
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Oxidative degradation: 3% H₂O₂ at room temperature.
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Thermal degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C).
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Photostability: Expose the solid compound and solutions to UV and visible light.
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At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.
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The HPLC method must be able to separate the parent compound from all degradation products.
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Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
Sources
- 1. Benzamidine, hydrochloride | C7H8N2.ClH | CID 80289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. fig.if.usp.br [fig.if.usp.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
